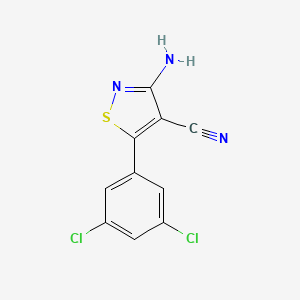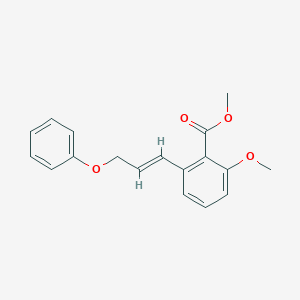![molecular formula C49H91N2O12P B6338979 Octadec-9-enoic acid 2-{[2-tert-butoxycarbonylamino-2-(methoxy-methyl-carbamoyl)-ethoxy]-hydroxy-phosphoryloxy}-1-octadec-9-enoyloxymethyl-ethyl ester CAS No. 1314402-89-5](/img/structure/B6338979.png)
Octadec-9-enoic acid 2-{[2-tert-butoxycarbonylamino-2-(methoxy-methyl-carbamoyl)-ethoxy]-hydroxy-phosphoryloxy}-1-octadec-9-enoyloxymethyl-ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex ester derived from octadec-9-enoic acid . Octadec-9-enoic acid, also known as oleic acid, is a common monounsaturated fatty acid .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The octadec-9-enoic acid component would provide a long hydrocarbon chain with a carboxylic acid group at one end .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The long hydrocarbon chain would likely make it hydrophobic, while the presence of multiple functional groups could allow for various types of chemical interactions .Wissenschaftliche Forschungsanwendungen
Catalytic Synthesis and Biological Activity
- Synthetic Methodologies : Research demonstrates the development of synthetic methodologies for creating fatty acid esters with potential applications in creating chiral polyfunctional compounds. For example, catalytic synthesis techniques have been explored for producing esters with broad biological activities, employing catalysts based on Cu, Rh, or Pd to achieve regioselective reactions (Davletbakova et al., 2004).
Oxidation Reactions and Derivative Formation
- Oxidation Reactions : Studies on the oxidation of acetylenic fatty esters, such as those involving selenium dioxide/tert-butyl hydroperoxide, highlight the generation of diverse and functionalized fatty acid derivatives, offering insights into chemical transformations relevant to industrial applications (Jie et al., 1997).
Esterification and Polymer Applications
- Esterification Processes : Research on direct esterification of fatty acids with alcohols demonstrates the potential for producing fatty acid esters under mild conditions, which can have applications in developing lubricants, plasticizers, and other chemical intermediates (Rauf & Parveen, 2004).
Polycarbonates and Poly(ester carbonate)s
- Polymer Synthesis from Fatty Acid Derivatives : Innovative approaches to synthesizing polycarbonates and poly(ester carbonate)s from fatty acid derivatives have been explored, with a focus on creating materials with good thermal stability and low glass transition temperatures, which are relevant for biodegradable materials and drug delivery systems (More et al., 2011).
Biocatalytic and Chemical Transformations
- Chemoenzymatic Synthesis : The synthesis of ω-Hydroxynonanoic Acid and α,ω-Nonanedioic Acid from oleic acid through a combination of biocatalytic and chemical transformations highlights the potential for efficiently converting fatty acids into value-added products, demonstrating applications in sustainable chemistry (Koppireddi et al., 2016).
Eigenschaften
IUPAC Name |
[(2R)-3-[hydroxy-[(2S)-3-[methoxy(methyl)amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropoxy]phosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H91N2O12P/c1-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-45(52)59-40-43(62-46(53)39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-2)41-60-64(56,57)61-42-44(47(54)51(6)58-7)50-48(55)63-49(3,4)5/h22-25,43-44H,8-21,26-42H2,1-7H3,(H,50,55)(H,56,57)/b24-22-,25-23-/t43-,44+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRINCZHNUANIHG-WNLODXHKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)N(C)OC)NC(=O)OC(C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)N(C)OC)NC(=O)OC(C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H91N2O12P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
931.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Octadec-9-enoic acid 2-{[2-tert-butoxycarbonylamino-2-(methoxy-methyl-carbamoyl)-ethoxy]-hydroxy-phosphoryloxy}-1-octadec-9-enoyloxymethyl-ethyl ester | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


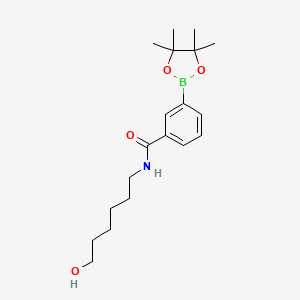
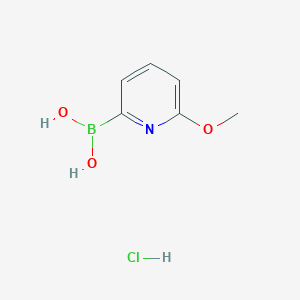

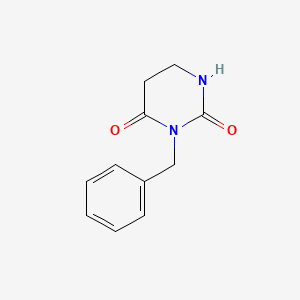
![(11bR)-4-Hydroxy-9,14-dinitro-2,6-bis[2,4,6-tris(1-i-pr)ph]-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98%](/img/structure/B6338922.png)
![2-(4-{4-[2-(2-Fluoro-ethoxy)-phenyl]-piperazin-1-yl}-butyl)-4-methyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B6338929.png)
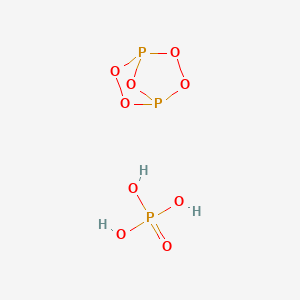
![(R,R)-[COD]Ir[cy2PThrePHOX], 97%,](/img/structure/B6338943.png)
![3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]benzamide hydrochloride](/img/structure/B6338950.png)
![Diisopropyl 3-[(tert-butoxycarbonylamino)methyl]cyclobutane-1,1-dicarboxylate](/img/structure/B6338959.png)
![2-[2-(3,4-Dichloro-phenyl)-vinyl]-6-hydroxy-benzoic acid methyl ester](/img/structure/B6338980.png)
